
N-benzyl-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-Benzyl-4-methoxybenzenesulfonamide is a chemical compound with the linear formula C14H15NO3S . It is a sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
N-Benzyl-4-methoxybenzenesulfonamides can be prepared via a two-step synthetic process. The first step involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide. The second step is the benzylation of the sulfonamide, which affords the substituted N-benzyl-4-methylbenzenesulfonamides .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=S(C(C=C1)=CC=C1OC)(NCC2=CC=CC=C2)=O . This indicates that the compound contains a benzene ring linked to a sulfonamide group and a methoxy group. Physical and Chemical Properties Analysis
The molecular weight of this compound is 277.339 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-benzyl-4-methoxybenzenesulfonamide and its derivatives have been studied for their crystal structures. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide exhibit unique supramolecular architectures. The former shows C—H⋯πaryl interactions forming a two-dimensional architecture, while the latter demonstrates C—H⋯O interactions leading to a three-dimensional structure (Rodrigues et al., 2015).
Anticancer and Antitumor Applications
Some derivatives of this compound have shown promise in anticancer research. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide has been identified as a potent cell cycle inhibitor and has progressed to clinical trials as an antimitotic agent (Owa et al., 2002). Furthermore, compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide have been synthesized and characterized for their potential antitumor activities (Stenfors & Ngassa, 2020).
Antimicrobial and Antimycobacterial Agents
This compound derivatives have been explored as antimicrobial agents. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide showed high potency in inhibiting Mycobacterium tuberculosis, higher than some clinical agents (Malwal et al., 2012).
Photodynamic Therapy Applications
Some derivatives of this compound have been used in photodynamic therapy for cancer treatment. The new zinc phthalocyanine substituted with this compound derivative groups has shown potential for use as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
This compound derivatives have been synthesized and evaluated for their enzyme inhibitory activities. For instance, they have been studied as therapeutic agents for Alzheimer’s disease, showing significant acetylcholinesterase inhibitory activity (Abbasi et al., 2018).
Mecanismo De Acción
Target of Action
N-Benzyl-4-methoxybenzenesulfonamide primarily targets carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that play a crucial role in physiological functions such as pH regulation and CO2 transport .
Mode of Action
The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide . The binding profile of secondary sulfonamides, such as this compound, shows a U-shape dependence seen for primary sulfonamides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents for optimal stability . Furthermore, the compound’s efficacy could be influenced by factors such as pH and the presence of other substances in the environment.
Propiedades
IUPAC Name |
N-benzyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTRGFYYGHIFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902266 | |
| Record name | NoName_1498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)
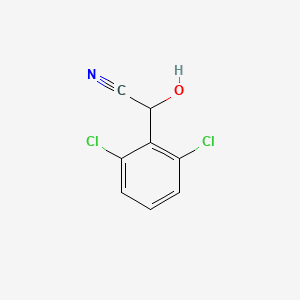
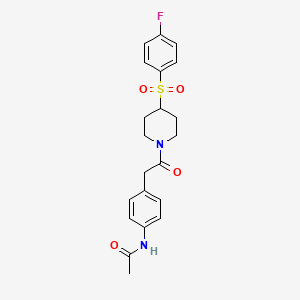
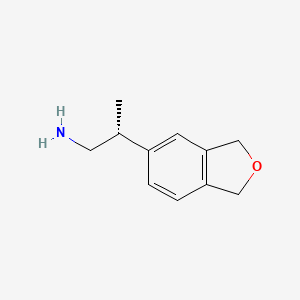
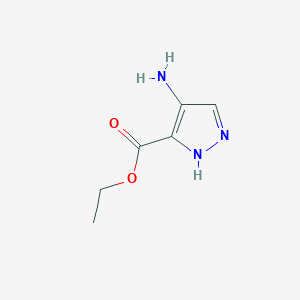
![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
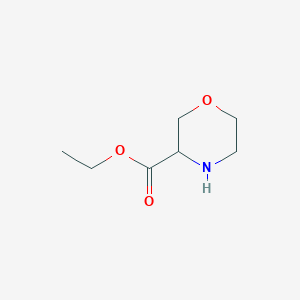


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
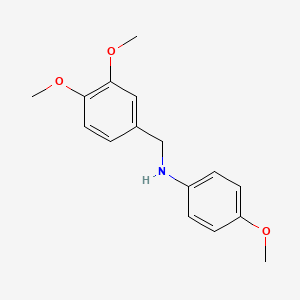
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)
![2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)
